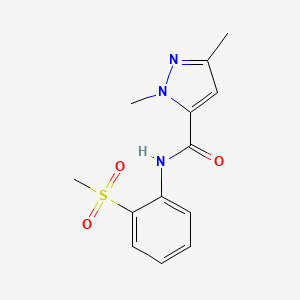
1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another method describes the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone, suggesting that N-sulfonyl allenamide could be a key intermediate in the synthesis of related pyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was elucidated using NMR, IR spectroscopy, and X-ray diffraction analysis . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, which revealed a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and potential biological applications. The reported studies do not provide specific reactions for the compound , but the synthesis methods and structural characterizations suggest that these compounds can be modified to enhance their biological activity or to bind specific protein targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed through Hirshfeld surface analysis . The solid-state structures of antipyrine-like derivatives were analyzed using Hirshfeld surface analysis and DFT calculations, revealing that hydrogen bonding and π-interactions play a significant role in the stabilization of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Alsaedi et al. (2019) focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties. These compounds demonstrated antimicrobial activities that exceeded those of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine. These compounds were characterized by their spectral data, underscoring the versatility of pyrazole derivatives in synthesizing diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Polarographic Behaviour Study
The polarographic reduction of arylazo pyrazoles, including 1-phenyl-3-amino-4-arylazo-pyrazole-5-one, was examined by Ravindranath, Ramadas, and Brahmaji Rao (1983). Their study provides insights into the electrochemical properties of these compounds, useful in analytical chemistry (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Tandem Reaction Synthesis
Zhu et al. (2011) described a tandem reaction strategy for synthesizing dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile. This method highlights the synthetic utility of pyrazole derivatives in organic chemistry (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of antifungal agents
Mode of Action
Related compounds have been shown to interrupt electron transport in the mitochondrial respiratory chain, preventing the production of adenosine triphosphate (atp), a vital energy source for fungi
Biochemical Pathways
Based on the potential mode of action, it’s likely that this compound affects the mitochondrial respiratory chain, leading to an energy deficit in the targeted organisms . The downstream effects could include inhibited growth and eventual death of the organisms.
Result of Action
If this compound acts similarly to related compounds, it could lead to an energy deficit in targeted organisms, inhibiting their growth and potentially leading to their death .
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-11(16(2)15-9)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFMEWZKOFKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)
![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)
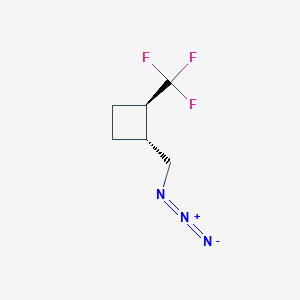

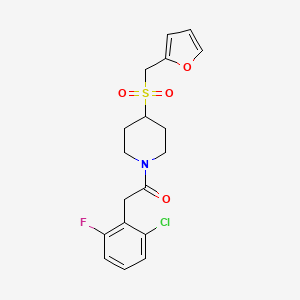
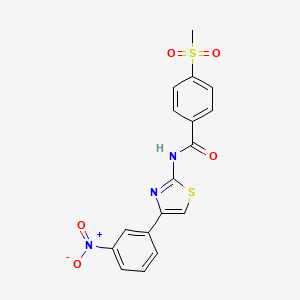
![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)
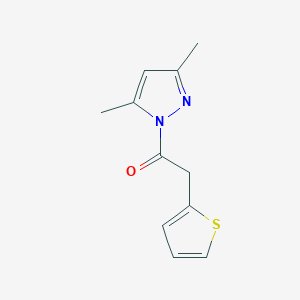
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)

![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)
![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)